alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone
Brand Name: Vulcanchem
CAS No.: 70951-74-5
VCID: VC16039195
InChI: InChI=1S/C15H15NO4S/c1-15(2,12-8-10-13(11-9-12)16(17)18)21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3
SMILES:
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol

alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone

CAS No.: 70951-74-5

Cat. No.: VC16039195

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone - 70951-74-5

Specification

CAS No. 70951-74-5
Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
IUPAC Name 1-[2-(benzenesulfonyl)propan-2-yl]-4-nitrobenzene
Standard InChI InChI=1S/C15H15NO4S/c1-15(2,12-8-10-13(11-9-12)16(17)18)21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3
Standard InChI Key BPNSEQLDWOOJRQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Alpha,alpha-dimethyl-4-nitrobenzyl phenyl sulfone is systematically named 1-[2-(benzenesulfonyl)propan-2-yl]-4-nitrobenzene according to IUPAC nomenclature . The molecule consists of a central propan-2-yl group bonded to both a 4-nitrobenzene ring and a phenyl sulfone group. The sulfone functional group (-SO₂-) and nitro (-NO₂) substituent contribute to the compound’s polarity and stability, influencing its solubility and reactivity.

Table 1: Key Identifiers of Alpha,Alpha-Dimethyl-4-Nitrobenzyl Phenyl Sulfone

PropertyValueSource
CAS Registry Number70951-74-5
Molecular FormulaC₁₅H₁₅NO₄S
Molecular Weight305.4 g/mol
IUPAC Name1-[2-(Benzenesulfonyl)propan-2-yl]-4-nitrobenzene
Canonical SMILESCC(C)(C1=CC=C(C=C1)N+[O-])S(=O)(=O)C2=CC=CC=C2
InChI KeyBPNSEQLDWOOJRQ-UHFFFAOYSA-N

The compound’s three-dimensional structure, as inferred from its InChI key and SMILES notation, reveals a planar aromatic system with orthogonal sulfone and nitro groups. This arrangement facilitates π-π stacking interactions and hydrogen bonding, which may influence its crystallinity and biological activity .

Physicochemical Properties

Spectroscopic Data

Although experimental spectra (e.g., NMR, IR) are unavailable in public databases, computational models predict key features:

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.5–8.2 ppm), methyl groups (δ 1.5–1.8 ppm), and sulfone-related deshielding effects.

  • IR Spectroscopy: Strong absorptions near 1350 cm⁻¹ (asymmetric S=O stretch) and 1520 cm⁻¹ (N=O stretch) .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile intermediate in constructing complex molecules. Its nitro group can be reduced to an amine for further functionalization, while the sulfone moiety participates in cross-coupling reactions. Recent studies highlight its utility in synthesizing heterocyclic compounds with potential bioactivity.

ParameterRecommendationSource
Personal ProtectionGloves, eye protection, lab coat
First Aid MeasuresRinse eyes with water; seek medical attention if ingested
Storage ConditionsStore in a cool, dry place away from oxidizers

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